molecular formula C19H28B2Cl2O5 B2510675 2,2'-(4,6-Dichloro-5-methoxy-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) CAS No. 1221589-79-2

2,2'-(4,6-Dichloro-5-methoxy-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

Cat. No.: B2510675
CAS No.: 1221589-79-2
M. Wt: 428.95
InChI Key: TYZSIKCUEYRUDL-UHFFFAOYSA-N
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Mechanism of Action

Mode of Action

Compounds with similar structures, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, have been used for borylation at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . This suggests that 2,2’-(4,6-Dichloro-5-methoxy-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) may interact with its targets in a similar manner.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(4,6-Dichloro-5-methoxy-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) typically involves the reaction of 4,6-dichloro-5-methoxy-1,3-phenylenediboronic acid with pinacol in the presence of a dehydrating agent . The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to reflux, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification steps are also scaled up, often involving continuous chromatography systems to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2’-(4,6-Dichloro-5-methoxy-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling . This reaction involves the coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base.

Common Reagents and Conditions

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Chemistry

In chemistry, 2,2’-(4,6-Dichloro-5-methoxy-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds . This reaction is essential for constructing complex organic molecules.

Biology and Medicine

. They can interact with biological molecules in ways that traditional organic compounds cannot.

Industry

In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and electronic materials . Its ability to form stable carbon-carbon bonds makes it valuable in creating durable and high-performance materials.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-(4,6-Dichloro-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
  • 2,2’-(4,6-Dimethoxy-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

Uniqueness

The presence of both chloro and methoxy groups in 2,2’-(4,6-Dichloro-5-methoxy-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) makes it unique compared to its analogs. These substituents can influence the reactivity and selectivity of the compound in cross-coupling reactions, potentially offering advantages in specific synthetic applications .

Properties

IUPAC Name

2-[2,4-dichloro-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28B2Cl2O5/c1-16(2)17(3,4)26-20(25-16)11-10-12(14(23)15(24-9)13(11)22)21-27-18(5,6)19(7,8)28-21/h10H,1-9H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYZSIKCUEYRUDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2Cl)OC)Cl)B3OC(C(O3)(C)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28B2Cl2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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